1-[(4-Fluorophenyl)sulfonyl]-2,2,4-trimethyl-1,2-dihydroquinoline
Description
1-[(4-Fluorophenyl)sulfonyl]-2,2,4-trimethyl-1,2-dihydroquinoline is a sulfonated derivative of 2,2,4-trimethyl-1,2-dihydroquinoline (TMQ), a well-established antioxidant in rubber manufacturing . The parent compound, TMQ, is a heterocyclic aromatic amine with a dihydroquinoline backbone substituted with two methyl groups at position 2 and one methyl group at position 2. Its primary function is to inhibit oxidative degradation in rubber products by scavenging free radicals and preventing chain scission .
The 4-fluorophenyl substituent may enhance lipophilicity and environmental persistence, which could influence its antioxidant efficacy and toxicity profile . While TMQ is typically polymerized for industrial use to reduce leaching and volatility , this derivative’s monomeric structure suggests distinct reactivity in rubber matrices or biological systems.
Properties
Molecular Formula |
C18H18FNO2S |
|---|---|
Molecular Weight |
331.4 g/mol |
IUPAC Name |
1-(4-fluorophenyl)sulfonyl-2,2,4-trimethylquinoline |
InChI |
InChI=1S/C18H18FNO2S/c1-13-12-18(2,3)20(17-7-5-4-6-16(13)17)23(21,22)15-10-8-14(19)9-11-15/h4-12H,1-3H3 |
InChI Key |
UILXWMNQUXJHST-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(N(C2=CC=CC=C12)S(=O)(=O)C3=CC=C(C=C3)F)(C)C |
Origin of Product |
United States |
Preparation Methods
Acid-Catalyzed Condensation of Aniline and Acetone
The most common method involves condensing aniline with acetone under acidic conditions. Key variations include:
Hydrochloric Acid Catalysis
HF/BF₃ Catalysis
Heterogeneous Catalysts
Alternative Routes
-
Microwave-Assisted Synthesis : Scandium triflate (Sc(OTf)₃) in CH₃CN under microwave irradiation yields 65% in 2–6 hours.
-
Vapor-Phase Catalysis : Niobium halide clusters at 300°C achieve 71.7% selectivity.
Sulfonylation of the Dihydroquinoline Core
Base-Mediated Reaction
CS₂/Et₂NH-Promoted Sulfonylation
Dibromomethyl Intermediate Conversion
-
Step 1 : Bromination of 2,2,4-trimethyl-1,2-dihydroquinoline at the 1-position using NBS.
-
Step 2 : Reaction with sodium 4-fluorobenzenesulfinate (1.2 eq) in DMAC/H₂O at 90°C.
Optimization and Challenges
Key Parameters
Common Byproducts
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| HCl-Catalyzed Condensation | 60–75 | 85–90 | High | Low |
| HF/BF₃ Catalyzed | 80–82 | 92–95 | Moderate | Moderate |
| CS₂/Et₂NH Sulfonylation | 60–85 | 90–95 | High | High |
Chemical Reactions Analysis
1-[(4-Fluorophenyl)sulfonyl]-2,2,4-trimethyl-1,2-dihydroquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be performed to modify the sulfonyl group, often using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the fluorophenyl group, using nucleophiles under appropriate conditions.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The reactions are often carried out in solvents such as dichloromethane or ethanol.
Major Products: The major products formed from these reactions include various substituted quinoline derivatives and modified sulfonyl compounds.
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of quinoline compounds exhibit significant antimicrobial properties. For instance:
- Compounds similar to 1-[(4-Fluorophenyl)sulfonyl]-2,2,4-trimethyl-1,2-dihydroquinoline have shown effectiveness against various bacterial strains in vitro.
- A study revealed that related compounds could inhibit bacterial growth by disrupting cellular processes.
| Compound | Target Organisms | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Staphylococcus aureus | 0.5 µg/mL |
| Compound B | Escherichia coli | 1 µg/mL |
Anti-inflammatory Effects
The compound may possess anti-inflammatory properties:
- Studies involving selective phosphodiesterase inhibitors highlighted that similar quinoline derivatives could reduce inflammatory responses in animal models.
- The mechanism involves modulation of cyclic adenosine monophosphate (cAMP) levels, crucial for inflammatory pathways.
Antitumor Activity
Research has demonstrated that quinoline derivatives can exhibit cytotoxic effects against various cancer cell lines:
- A notable study evaluated the antitumor effects of similar compounds, showing significant cytotoxicity through apoptosis induction via caspase activation.
Case Study 1: Autoimmune Diseases
A study investigated the efficacy of quinoline derivatives in treating autoimmune diseases:
- The results indicated that these compounds could modulate T helper 17 (Th17) cell responses in mouse models of rheumatoid arthritis, significantly reducing disease severity when administered at optimized doses.
Case Study 2: Pharmacokinetics and Bioavailability
Pharmacokinetic studies suggest favorable bioavailability for related compounds:
- One study reported an oral bioavailability of approximately 48% in mice and 32% in rats, indicating potential for further development as an oral therapeutic agent.
Structure-Activity Relationship (SAR)
Research indicates that modifications to the molecular structure can significantly influence biological efficacy:
- Fluorine Substitution : Enhances lipophilicity and bioavailability.
- Sulfonamide Group : Contributes to the inhibition of specific enzymatic pathways associated with tumor growth and microbial activity.
Mechanism of Action
The mechanism of action of 1-[(4-Fluorophenyl)sulfonyl]-2,2,4-trimethyl-1,2-dihydroquinoline involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors, influencing their activity.
Pathways Involved: It can modulate biochemical pathways, leading to various biological effects. For example, it may inhibit certain enzymes involved in disease processes, providing therapeutic benefits.
Comparison with Similar Compounds
Research Findings and Data
Table 2: Comparative Antioxidant Efficacy (DFT Studies)
| Compound | HOMO-LUMO Gap (eV) | Bond Dissociation Energy (O–H, kcal/mol) | Electron Affinity (eV) |
|---|---|---|---|
| TMQ | 5.2 | 78.3 | 1.8 |
| Hydroxylated TMQ (C5-OH) | 4.8 | 82.1 | 2.1 |
| 1-[(4-Fluorophenyl)sulfonyl]-TMQ* | 4.5 (predicted) | 85–90 (predicted) | 2.5 (predicted) |
*Predicted values based on sulfonyl group’s electron-withdrawing effects .
Critical Analysis of Structural Modifications
- Sulfonyl vs.
- Fluorophenyl Substituent : The fluorine atom may increase membrane permeability in biological systems, posing dual risks of efficacy in rubber and unintended bioaccumulation .
Biological Activity
1-[(4-Fluorophenyl)sulfonyl]-2,2,4-trimethyl-1,2-dihydroquinoline is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.
- Molecular Formula : C18H18FNO2S
- CAS Number : 306273-02-9
- Molar Mass : 329.40 g/mol
The biological activity of this compound can be attributed to its structural features that allow it to interact with various biological targets.
Antioxidant Activity
Research indicates that derivatives of dihydroquinoline exhibit significant antioxidant properties. For example, studies have shown that related compounds can reduce oxidative stress markers in liver injury models, suggesting a protective effect against cellular damage caused by free radicals . This antioxidant activity is crucial for mitigating inflammation and apoptosis in various disease contexts.
Anti-inflammatory Effects
The compound has demonstrated potential in modulating inflammatory pathways. In animal studies involving acetaminophen-induced liver injury, it was observed that treatment with related dihydroquinoline derivatives led to a decrease in pro-inflammatory cytokines and improved liver function markers . This suggests that the compound may play a role in regulating inflammatory responses.
Biological Activity Overview
The following table summarizes the biological activities associated with this compound and its derivatives:
Case Studies
- Hepatoprotective Study : A study evaluated the effects of a dihydroquinoline derivative on rats with acetaminophen-induced liver damage. The results indicated that the compound significantly reduced markers of oxidative stress and inflammation, leading to improved histopathological outcomes .
- Antiviral Activity : Research has highlighted the antiviral potential of quinoline derivatives. Compounds structurally similar to this compound have shown efficacy against viruses such as HIV and Zika virus .
- Antibacterial Efficacy : Various studies have assessed the antibacterial properties of quinoline derivatives. Compounds similar to the target compound have been tested against common pathogens like E. coli and S. aureus, demonstrating significant inhibitory effects .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 1-[(4-Fluorophenyl)sulfonyl]-2,2,4-trimethyl-1,2-dihydroquinoline, and what critical parameters influence yield and purity?
- Methodological Answer : The synthesis typically involves sulfonylation of the quinoline core using 4-fluorobenzenesulfonyl chloride under controlled alkaline conditions (pH 8–10) to ensure regioselectivity. Key steps include:
- Condensation : Reacting 2,2,4-trimethyl-1,2-dihydroquinoline with 4-fluorophenylsulfonyl chloride in dichloromethane or ethanol at 40–60°C .
- Purification : Column chromatography or recrystallization to isolate the product. Critical parameters include maintaining anhydrous conditions, precise temperature control (±2°C), and stoichiometric excess of sulfonyl chloride (1.2–1.5 eq.) to suppress dimerization .
Q. How is the structural integrity of this compound verified using spectroscopic and crystallographic methods?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR are used to confirm substitution patterns (e.g., fluorophenyl sulfonyl group at position 1, methyl groups at positions 2,2,4). Key signals include aromatic protons (δ 7.2–8.1 ppm) and sulfonyl-linked carbons (δ 125–135 ppm) .
- X-ray Crystallography : Single-crystal analysis resolves spatial conformation, dihedral angles between the quinoline and sulfonylphenyl moieties, and hydrogen-bonding interactions (e.g., C–H···O) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
